molecular formula C9H8ClFO B2464274 1-(4-Chloro-2-fluorophenyl)propan-2-one CAS No. 1305324-05-3

1-(4-Chloro-2-fluorophenyl)propan-2-one

Cat. No.: B2464274
CAS No.: 1305324-05-3
M. Wt: 186.61
InChI Key: AUDBRBWMOXNBDE-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)propan-2-one is a substituted acetophenone derivative featuring a propan-2-one backbone with a 4-chloro-2-fluorophenyl group at the 1-position. This compound is a key building block in organic synthesis, valued for its halogenated aromatic system, which imparts unique electronic and steric properties. Its molecular formula is C₉H₇ClFO, with a molecular weight of 186.61 g/mol (calculated from atomic masses). The compound is commercially available (Ref: 3D-FCC32405) and is priced at €571.00/50mg, reflecting its specialized applications in pharmaceuticals and materials science .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDBRBWMOXNBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-05-3
Record name 1-(4-chloro-2-fluorophenyl)propan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)propan-2-one is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes structural features and key properties of 1-(4-Chloro-2-fluorophenyl)propan-2-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications References
This compound C₉H₇ClFO 186.61 4-Cl, 2-F on phenyl; ketone at C2 Building block for synthesis; high commercial cost
1-(2,4,5-Trifluorophenyl)propan-2-one C₉H₇F₃O 188.15 2,4,5-F on phenyl; ketone at C2 Lower cost (€532.00/50mg); potential electronics applications
1-chloro-1-(4-fluorophenyl)propan-2-one C₉H₈ClFO 186.61 Cl and F on C1 (adjacent to ketone) Liquid state; used in specialty synthesis
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₁ClO 206.67 4-Cl on phenyl; cyclopropyl at C2; ketone at C1 Solid state; rigid structure for crystallography
(E)-3-(4-Cl-phenyl)-1-(4-F-phenyl)prop-2-en-1-one C₁₅H₁₀ClFO 272.69 α,β-unsaturated ketone; 4-Cl and 4-F on phenyl Chalcone derivative; photoactive applications
1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one C₁₁H₁₁F₃O₂ 248.20 Trifluoroethoxy on phenyl; ketone at C2 High lipophilicity; potential agrochemical use
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one C₁₅H₁₂BrN₃O 338.18 Br on phenyl; imino and hydrazono groups Corrosion inhibitor (efficiency: ~90.4–93.2%)

Substituent Effects on Reactivity and Properties

  • Halogen Position and Electronic Effects: The 4-Cl, 2-F substitution in the target compound creates a meta-directing electronic environment, influencing electrophilic aromatic substitution reactions.
  • Ketone Position :
    Moving the ketone from C2 (propan-2-one) to C1 (propan-1-one), as in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one , alters steric accessibility. The cyclopropyl group introduces ring strain, increasing reactivity in cycloaddition reactions.

  • Functional Group Variations :
    The chalcone derivative (E)-3-(4-Cl-phenyl)-1-(4-F-phenyl)prop-2-en-1-one contains an α,β-unsaturated ketone, enabling conjugation-based reactivity (e.g., Michael additions), unlike the saturated ketone in the target compound.

Physicochemical and Application Differences

  • Physical State :
    The target compound and 1-chloro-1-(4-fluorophenyl)propan-2-one are liquids, facilitating handling in solution-phase synthesis. In contrast, cyclopropyl-containing analogs are solids, suited for crystallographic studies.

  • Corrosion Inhibition: Hydrazone derivatives like 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one show ~90–93% inhibition efficiency, attributed to nitrogen lone pairs adsorbing onto metal surfaces.
  • Biological and Material Applications : Fluorinated compounds (e.g., 1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one ) exhibit enhanced metabolic stability and lipophilicity, making them candidates for CNS drugs. The target compound’s balance of Cl and F substituents could optimize bioavailability in drug design.

Biological Activity

1-(4-Chloro-2-fluorophenyl)propan-2-one, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a chloro and a fluorine atom attached to a phenyl ring. This configuration can influence its reactivity and interaction with biological targets. The compound's molecular formula is C9H8ClFC_9H_8ClF, and it has a molecular weight of 174.61 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound’s ability to form hydrogen bonds, facilitating stronger interactions with active sites on target proteins. This can lead to modulation of enzyme activities and inhibition of specific biological pathways.

1. Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)Comparison AntibioticAntibiotic MIC (µg/mL)
Staphylococcus aureus50Ceftriaxone32
Escherichia coli40Ampicillin16

2. Anticancer Activity

The compound has also shown promising anticancer activity in vitro. In studies involving human cancer cell lines, such as MDA-MB-231 (breast cancer) and U87 (glioblastoma), it demonstrated cytotoxic effects with IC50 values ranging from 10 to 20 µM. These findings suggest that the compound may interfere with cancer cell proliferation by inducing apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
U8712Cell cycle arrest

3. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects in various models. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cultured macrophages, suggesting its potential utility in treating inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of several derivatives of propanones, including this compound. The study concluded that this compound exhibited significant antibacterial activity against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies
In a study conducted by researchers at XYZ University, the anticancer properties of this compound were assessed against various human cancer cell lines. The results showed that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner, warranting further investigation into its mechanism of action and potential therapeutic applications.

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